molecular formula C14H11N5OS B11666280 N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666280
M. Wt: 297.34 g/mol
InChI Key: CTTPBZZACZNCLF-CXUHLZMHSA-N
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Description

N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a thiophene ring, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-pyridinecarboxaldehyde with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine or thiophene rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is used as a ligand in coordination chemistry

Biology

In biological research, this compound is investigated for its potential as an antimicrobial agent

Medicine

In medicine, N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is explored for its anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation by modulating specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic properties. Its ability to form stable complexes with metals makes it a candidate for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyridinyl)-2-(2-thienyl)acetamide
  • N-(2-Pyridinyl)-2-(2-thienyl)benzamide
  • N-(2-Pyridinyl)-2-(2-thienyl)carboxamide

Uniqueness

N’-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of pyridine, thiophene, and pyrazole rings. This structure provides a versatile platform for various chemical modifications and applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable molecule in scientific research and industrial applications.

Properties

Molecular Formula

C14H11N5OS

Molecular Weight

297.34 g/mol

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H11N5OS/c20-14(19-16-9-10-4-1-2-6-15-10)12-8-11(17-18-12)13-5-3-7-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+

InChI Key

CTTPBZZACZNCLF-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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